molecular formula C19H16FN3O3S B1408133 Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1704066-57-8

Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1408133
CAS RN: 1704066-57-8
M. Wt: 385.4 g/mol
InChI Key: AXFBOPBLTOICEF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings. The presence of cyano, carboxylate, and fluorophenylthio groups, as well as imidazo and pyridine rings, suggests that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine is a fused ring system that contains nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group could undergo addition reactions, while the carboxylate group could participate in esterification or amidation reactions .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . Given the structural similarity, our compound may serve as a lead structure for developing new antiviral agents.

Anti-inflammatory Activity

The indole nucleus is known for its anti-inflammatory effects. This suggests that our compound could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for diseases characterized by inflammation .

Anticancer Activity

Compounds with indole and thiophene moieties have been studied for their anticancer activities. The presence of these groups in our compound could indicate its potential use in cancer research, possibly as a chemotherapeutic agent .

Antimicrobial Activity

Thiophene derivatives have demonstrated antimicrobial effects against a variety of bacterial species. The thiophene component in our compound might be leveraged to develop new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant strains .

Antidiabetic Activity

Thiophene derivatives are also known for their antidiabetic properties. Research into our compound could uncover new pathways or targets for diabetes treatment, offering a novel approach to managing this chronic condition .

Antimalarial Activity

Indole derivatives have been utilized in the development of antimalarial drugs. The indole component of our compound could be key in synthesizing new compounds with the potential to treat or prevent malaria .

Anticholinesterase Activity

Indole-based compounds have shown promise as anticholinesterase agents, which are important in the treatment of Alzheimer’s disease. Our compound could contribute to the development of new therapeutic options for neurodegenerative disorders .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in regulating growth. By studying our compound, scientists could potentially develop new agrochemicals that modulate plant growth and productivity .

Future Directions

Future research could involve studying the synthesis, reactivity, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity with various reagents, and testing its biological activity .

properties

IUPAC Name

ethyl 8-cyano-2-[(4-fluorophenyl)sulfanylmethyl]-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-3-26-19(24)17-15(11-27-13-6-4-12(20)5-7-13)22-18-14(10-21)16(25-2)8-9-23(17)18/h4-9H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFBOPBLTOICEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2C#N)OC)CSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

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